Cas no 954238-28-9 ((4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER is a specialized carbamate derivative featuring a tert-butyl ester group and a substituted phenyl ring with acetyl and methoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural versatility. The tert-butyl ester moiety enhances stability, facilitating handling and storage, while the acetyl and methoxy substituents offer reactive sites for further functionalization. Its well-defined molecular structure ensures consistent reactivity, making it valuable for constructing complex molecules. The compound is typically handled under controlled conditions to maintain purity and efficacy in synthetic applications.
(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER structure
954238-28-9 structure
商品名:(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
CAS番号:954238-28-9
MF:C14H19NO4
メガワット:0
MDL:MFCD09701204
CID:1986219
PubChem ID:84820091

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 化学的及び物理的性質

名前と識別子

    • (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • EN300-1877652
    • SB40221
    • tert-Butyl(4-acetyl-2-methoxyphenyl)carbamate
    • 954238-28-9
    • TERT-BUTYL N-(4-ACETYL-2-METHOXYPHENYL)CARBAMATE
    • DB-257720
    • tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate
    • MDL: MFCD09701204
    • インチ: InChI=1S/C14H19NO4/c1-9(16)10-6-7-11(12(8-10)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)
    • InChIKey: ZMSCUSYCRZGPJM-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC(OC)=C(NC(OC(C)(C)C)=O)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 265.131
  • どういたいしつりょう: 265.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0174-1g
(4-Acetyl-2-methoxy-phenyl)-carbamic acid tert-butyl ester
954238-28-9 96%
1g
¥8726.45 2025-01-21
Enamine
EN300-1877652-1.0g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
1g
$914.0 2023-06-03
Enamine
EN300-1877652-0.05g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
0.05g
$768.0 2023-06-03
Enamine
EN300-1877652-2.5g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
2.5g
$1791.0 2023-06-03
Enamine
EN300-1877652-0.25g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
0.25g
$840.0 2023-06-03
Enamine
EN300-1877652-0.5g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
0.5g
$877.0 2023-06-03
Enamine
EN300-1877652-5.0g
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate
954238-28-9
5g
$2650.0 2023-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0174-5g
(4-Acetyl-2-methoxy-phenyl)-carbamic acid tert-butyl ester
954238-28-9 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0174-5g
(4-Acetyl-2-methoxy-phenyl)-carbamic acid tert-butyl ester
954238-28-9 96%
5g
¥34958.27 2025-01-21
Ambeed
A816211-1g
tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate
954238-28-9 95+%
1g
$766.0 2024-04-15

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER 関連文献

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTERに関する追加情報

Introduction to (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER (CAS No. 954238-28-9)

(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, identified by its CAS number 954238-28-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylcarbamates, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an acetyl group and a methoxy substituent on the phenyl ring, alongside a tert-butyl ester functionality, contribute to its unique chemical properties and reactivity.

The synthesis of (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER involves a series of well-established organic reactions, including acetylation and esterification processes. The choice of starting materials and reaction conditions is critical to achieving high yields and purity, which are essential for further applications in chemical biology and drug discovery. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of the synthesis.

In recent years, there has been a growing interest in arylcarbamates due to their role as intermediates in the development of novel therapeutic agents. Studies have demonstrated that modifications in the phenyl ring, such as the introduction of acetyl and methoxy groups, can significantly influence the pharmacological properties of these compounds. For instance, the acetyl group can enhance lipophilicity, while the methoxy group can improve metabolic stability. These structural features make (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER a promising candidate for further exploration in medicinal chemistry.

The tert-butyl ester moiety in this compound not only serves as a protecting group but also contributes to its solubility and bioavailability. This is particularly important in pharmaceutical applications where drug delivery systems need to be optimized for efficient absorption and distribution within the body. The stability of the tert-butyl ester under various conditions has been thoroughly investigated, ensuring that it remains intact during storage and transportation.

Recent research has highlighted the potential of (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it has been utilized in the preparation of derivatives that exhibit inhibitory activity against specific enzymes involved in inflammatory pathways. These findings suggest that this compound could play a crucial role in the development of new drugs targeting chronic diseases such as cancer and autoimmune disorders.

The chemical properties of (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER have been extensively characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide valuable insights into its molecular structure and purity, which are essential for ensuring its suitability for various applications. Additionally, computational studies have been employed to predict its behavior under different conditions, aiding in the design of optimized synthetic routes.

In conclusion, (4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER (CAS No. 954238-28-9) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents. The ongoing studies focusing on its synthesis, characterization, and biological activity underscore its importance in advancing our understanding of drug design and development.

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Amadis Chemical Company Limited
(CAS:954238-28-9)(4-ACETYL-2-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
A1046230
清らかである:99%
はかる:1g
価格 ($):689.0